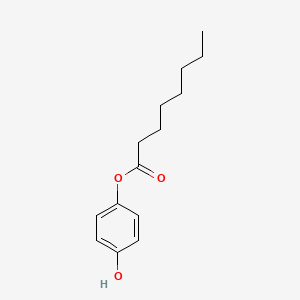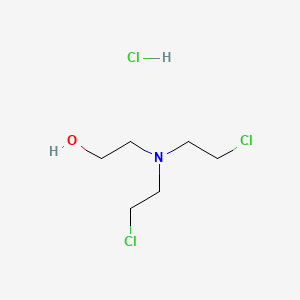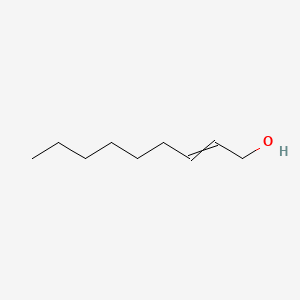
Methyl 5-cyanopentanoate
概要
説明
Methyl 5-cyanopentanoate, also known as methyl 5-cyanovalerate, is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of a cyano group (-CN) attached to the fifth carbon of a pentanoate chain. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-cyanopentanoate can be synthesized through the chemoselective nitrilation of dimethyl adipate with ammonia. This reaction is typically carried out over carbon-encapsulated tungsten oxide catalysts under continuous flow conditions. The reaction proceeds with high selectivity, yielding this compound with an excellent selectivity of up to 95.8% at a specific weight hourly space velocity and ammonia to dimethyl adipate molar ratio .
Industrial Production Methods: In industrial settings, the production of this compound involves similar nitrilation processes, often optimized for large-scale production. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Methyl 5-cyanopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce 5-cyanopentanoic acid.
Reduction: The cyano group can be reduced to an amine group, forming 5-aminopentanoate derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases.
Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to substitute the cyano group.
Major Products:
Hydrolysis: 5-cyanopentanoic acid.
Reduction: 5-aminopentanoate derivatives.
Substitution: Various substituted pentanoate derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-cyanopentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and esters.
Medicine: Investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of methyl 5-cyanopentanoate involves its reactivity due to the presence of both the ester and cyano functional groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl ester group instead of a methyl ester group.
Butyl 4-cyanobenzoate: Contains a cyano group attached to a benzoate structure, differing in the aromatic ring presence.
Uniqueness: Methyl 5-cyanopentanoate is unique due to the presence of both an ester and a cyano group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
methyl 5-cyanopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339158 | |
| Record name | Methyl 5-cyanovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-88-9 | |
| Record name | Methyl 5-cyanovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














